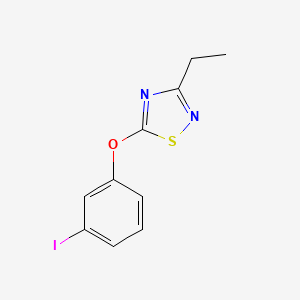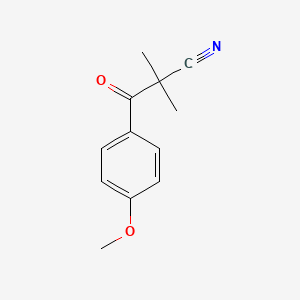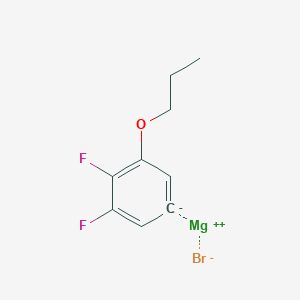
(3,4-Difluoro-5-n-propyloxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is characterized by the presence of difluoro and n-propyloxy groups on the phenyl ring, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-n-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The magnesium metal is activated by iodine or a small amount of the bromobenzene compound to initiate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed .
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound involves similar reaction conditions but with larger quantities of reactants and more controlled environments to ensure safety and efficiency. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: Anhydrous THF is typically used to dissolve the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions with halides.
Applications De Recherche Scientifique
(3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceuticals: In the synthesis of drug intermediates.
Material Science: For the preparation of functionalized materials.
Mécanisme D'action
The mechanism of action of (3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The difluoro and n-propyloxy groups on the phenyl ring can influence the reactivity and selectivity of the Grignard reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the difluoro and n-propyloxy groups.
(3,4-Difluorophenyl)magnesium Bromide: Lacks the n-propyloxy group.
(5-n-Propyloxyphenyl)magnesium Bromide: Lacks the difluoro groups.
Uniqueness
The presence of both difluoro and n-propyloxy groups in (3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide makes it unique, as these groups can significantly alter the electronic properties and reactivity of the compound compared to simpler Grignard reagents .
Propriétés
Formule moléculaire |
C9H9BrF2MgO |
|---|---|
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
magnesium;1,2-difluoro-3-propoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-2-6-12-8-5-3-4-7(10)9(8)11;;/h4-5H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PGSDTNAMYBWGKJ-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
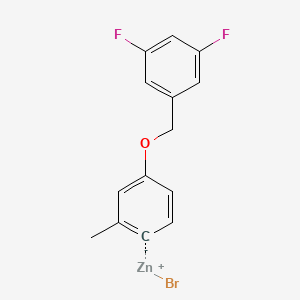
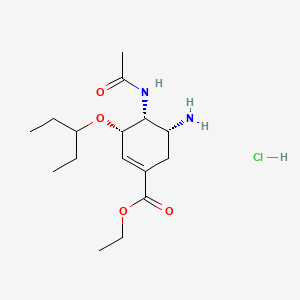
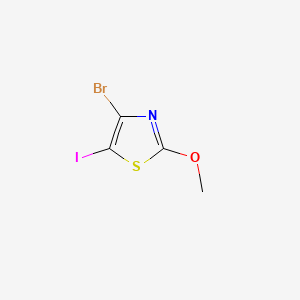

![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
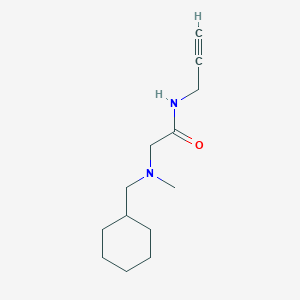
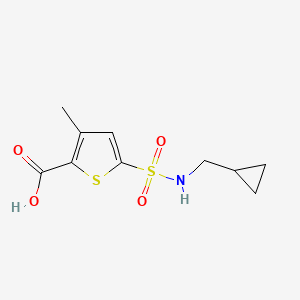
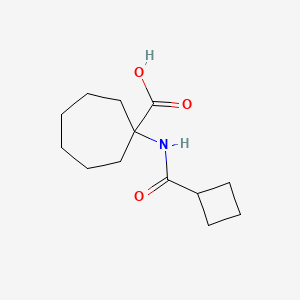

![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
